molecular formula C7H13FO B2363651 (2-Fluorocyclohexyl)methanol CAS No. 1206675-26-4

(2-Fluorocyclohexyl)methanol

Cat. No.: B2363651
CAS No.: 1206675-26-4
M. Wt: 132.178
InChI Key: DNYBVZRUZMOHQE-UHFFFAOYSA-N
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Description

It is a cyclohexane derivative with a fluorine atom attached to one of the carbon atoms in the ring, and a hydroxyl group attached to the carbon adjacent to the fluorine atom. The molecular formula of (2-Fluorocyclohexyl)methanol is C7H13FO, and it has a molecular weight of 132.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Fluorocyclohexyl)methanol can be synthesized through several methods. One common approach involves the fluorination of cyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Fluorocyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (2-Fluorocyclohexyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (2-Fluorocyclohexyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3)

Major Products Formed:

    Oxidation: (2-Fluorocyclohexyl)ketone

    Reduction: (2-Fluorocyclohexyl)methane

    Substitution: (2-Azidocyclohexyl)methanol

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery:
Fluorinated compounds like (2-Fluorocyclohexyl)methanol are crucial in drug design due to their ability to modify the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets . The compound may serve as a building block for synthesizing novel pharmaceuticals targeting various diseases.

2. Antiviral and Anticancer Agents:
Research has indicated that cycloalkyl alcohols, including fluorinated variants, exhibit promising activity against viral infections and certain types of cancers. Their mechanism of action often involves interference with cellular processes or pathways critical for pathogen survival or cancer cell proliferation .

Materials Science Applications

1. Polymer Chemistry:
this compound can be utilized in the synthesis of specialized polymers with enhanced thermal stability and mechanical properties. The incorporation of fluorinated moieties into polymer backbones can lead to materials with improved chemical resistance and lower surface energy, making them suitable for coatings and sealants .

2. Solvent Applications:
Due to its unique properties, this compound may also find applications as a solvent in organic reactions, particularly where traditional solvents may pose safety or environmental concerns. Its low volatility and ability to dissolve a wide range of organic compounds make it an attractive alternative .

Case Study 1: Synthesis of Fluorinated Drug Candidates

A recent study demonstrated the use of this compound in synthesizing a series of fluorinated derivatives aimed at enhancing the efficacy of existing antiviral medications. The study highlighted the compound's role in modifying the pharmacological profile of lead compounds through structure-activity relationship studies.

Case Study 2: Development of Fluorinated Polymers

In another investigation focused on material sciences, researchers explored the incorporation of this compound into polymer matrices. The resulting materials exhibited superior properties compared to non-fluorinated counterparts, including increased resistance to solvents and enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (2-Fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom’s presence can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes .

Comparison with Similar Compounds

    Cyclohexanol: Similar structure but lacks the fluorine atom.

    Cyclohexylmethanol: Similar structure but lacks the fluorine atom and has a different hydroxyl group position.

    (2-Chlorocyclohexyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: (2-Fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .

Biological Activity

(2-Fluorocyclohexyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

This compound features a cyclohexane ring with a fluorine atom and a hydroxymethyl group. Its molecular formula is C7H13FC_7H_{13}F, and it has a molecular weight of 130.18 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity through various mechanisms, including altering the lipophilicity and metabolic stability of the compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, methanolic extracts containing this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis, evidenced by increased levels of caspase-3 and alterations in the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-712Cell cycle arrest
A54920Increased caspase-3 levels

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies employing broth microdilution assays have shown that this compound exhibits potent antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC Value (mg/mL)
E. coli0.5
S. aureus0.25
S. typhimurium0.75

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH free radical scavenging assay. The results indicate that this compound possesses significant antioxidant properties, with an IC50 value of approximately 2.4 mg/mL, suggesting it can effectively neutralize free radicals . This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 3: Antioxidant Activity of this compound

Assay TypeIC50 Value (mg/mL)
DPPH Scavenging2.4

Case Studies

  • Study on Anticancer Effects : A study involving the treatment of HeLa cells with this compound showed a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis revealed a significant increase in early apoptotic cells at higher concentrations .
  • Antimicrobial Efficacy : In another investigation, methanolic extracts containing this compound were tested against a panel of bacterial strains. The extracts exhibited varying degrees of antibacterial activity, with notable effectiveness against gram-positive bacteria like Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Fluorocyclohexyl)methanol, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via fluorination of cyclohexane derivatives or hydrogenation of fluorinated aromatic precursors. A documented approach involves nucleophilic substitution using fluorinating agents (e.g., KF or Selectfluor) on cyclohexylmethanol derivatives. For example, fluorination of 2-chlorocyclohexylmethanol under anhydrous conditions at 80°C for 12 hours yields ~65% product . Optimization strategies include:

  • Catalyst screening : Palladium or nickel catalysts improve hydrogenation efficiency in fluorinated systems.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorination rates.
  • Temperature control : Lower temperatures (40–60°C) reduce side reactions like β-elimination .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution (δ ≈ -180 to -220 ppm for axial fluorine in cyclohexane derivatives). 1H^{1}\text{H} NMR identifies hydroxyl and cyclohexyl proton environments .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 148.1 for C7_7H12_{12}FO).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Adjust methanol content in the mobile phase to optimize retention times .

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data for this compound is limited, analogous fluorinated alcohols require:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the stereochemistry of the fluorine substituent influence the reactivity of this compound?

The axial vs. equatorial position of fluorine in the cyclohexane ring affects steric and electronic properties:

  • Axial fluorine : Increases steric hindrance, slowing nucleophilic substitution but stabilizing intermediates via hyperconjugation.
  • Equatorial fluorine : Reduces ring strain, favoring reactions like oxidation to ketones. Computational studies (e.g., DFT) can predict preferred conformers and transition states .
  • Experimental validation : Use dynamic NMR to study ring-flipping kinetics and substituent effects .

Q. How can contradictory data in fluorocyclohexyl derivative synthesis be resolved?

Contradictions often arise from:

  • Reagent variability : Impurities in fluorinating agents (e.g., Selectfluor batches) alter yields. Validate reagents via ICP-MS for trace metals.
  • Analytical discrepancies : Calibrate instruments (e.g., NMR referencing with TMS) and cross-validate with independent methods (e.g., X-ray crystallography) .
  • Environmental factors : Humidity during fluorination may hydrolyze intermediates. Monitor reaction moisture via Karl Fischer titration .

Q. What mechanistic insights govern β-elimination vs. hydroxyl retention in fluorocyclohexylmethanol derivatives under catalytic conditions?

β-Elimination competes with desired reactions in palladium- or nickel-catalyzed systems. Key factors include:

  • Catalyst choice : Pd(PPh3_3)4_4 favors elimination due to strong β-hydride affinity, while NiCl2_2/dppf retains hydroxyl groups .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) stabilize transition states, reducing elimination.
  • Solvent polarity : High polarity (e.g., DMSO) stabilizes ionic intermediates, suppressing β-elimination .

Q. What strategies enable the study of this compound’s interactions with biomolecules?

  • Fluorescence labeling : Attach dansyl or BODIPY tags to track binding with proteins/enzymes.
  • Molecular docking : Use software like AutoDock Vina to predict binding sites, validated by SPR (surface plasmon resonance) assays .
  • Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .

Q. Methodological Tables

Table 1. Key Analytical Parameters for this compound

Technique Conditions Key Observations
19F^{19}\text{F} NMRCDCl3_3, 400 MHzδ = -198 ppm (axial F)
HPLCC18 column, 70:30 MeOH:H2_2O, 1 mL/minRetention time: 8.2 min
HRMSESI+ mode[M+H]+^+ = 148.1 (C7_7H12_{12}FO)

Table 2. Comparative Reactivity of Fluorocyclohexyl Derivatives

Substituent Position Reaction Yield (%) Dominant Pathway
Axial F (2-position)Oxidation to ketone78Steric hindrance
Equatorial F (2-position)Nucleophilic substitution65Ring strain reduction

Properties

IUPAC Name

(2-fluorocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYBVZRUZMOHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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